23-Hydroxybetulinic Acid: A Technical Guide to its Anticancer Properties and Mechanisms of Action
23-Hydroxybetulinic Acid: A Technical Guide to its Anticancer Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Hydroxybetulinic acid (23-HBA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in the field of oncology for its potent and selective anticancer activities. This technical guide provides a comprehensive overview of the current understanding of 23-HBA's mechanisms of action, its efficacy in various cancer models, and detailed methodologies for its investigation. We delve into the molecular pathways modulated by 23-HBA, including the induction of apoptosis, cell cycle arrest, and the perturbation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and practical guidance necessary to advance the study of 23-HBA as a potential therapeutic agent.
Introduction: The Therapeutic Potential of a Natural Compound
Pentacyclic triterpenoids, a class of natural products, are a rich source of bioactive molecules with diverse pharmacological properties. Among these, 23-Hydroxybetulinic acid, a derivative of betulinic acid, has emerged as a promising candidate for anticancer drug development. Its unique chemical structure confers a favorable therapeutic window, exhibiting cytotoxicity against a broad spectrum of cancer cells while showing minimal toxicity to normal cells. This guide will explore the multifaceted anticancer properties of 23-HBA, from its fundamental mechanisms to its potential clinical applications.
Mechanisms of Anticancer Action
23-Hydroxybetulinic acid exerts its anticancer effects through a variety of interconnected mechanisms, primarily leading to the inhibition of cell proliferation and the induction of programmed cell death.
Induction of Apoptosis: The Intrinsic Pathway
A hallmark of 23-HBA's anticancer activity is its ability to induce apoptosis, or programmed cell death, predominantly through the mitochondrial-mediated intrinsic pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.
Key molecular events in 23-HBA-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential: 23-HBA has been shown to decrease the mitochondrial membrane potential in cancer cells, a critical early event in the apoptotic cascade.[1]
-
Regulation of the Bcl-2 Protein Family: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial for mitochondrial integrity. 23-HBA has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane.
-
Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]
Caption: Intrinsic apoptosis pathway induced by 23-HBA.
Cell Cycle Arrest at the G1 Phase
In addition to inducing apoptosis, 23-HBA can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Studies have demonstrated that 23-HBA can cause cell cycle arrest at the G1 phase in various cancer cell lines, including lung adenocarcinoma.[1][4]
The transition from the G1 to the S phase is a critical checkpoint in the cell cycle and is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, and their regulatory partners, the cyclins (Cyclin D and Cyclin E, respectively).[5][6][7][8] While the precise molecular targets of 23-HBA within the cell cycle machinery are still under investigation, it is hypothesized that its inhibitory effects are mediated through the modulation of these key regulatory proteins. For instance, the parent compound, betulinic acid, has been shown to decrease the expression of Cyclin D1.[9]
Caption: 23-HBA-induced G1 phase cell cycle arrest.
Modulation of Key Signaling Pathways
23-HBA has been shown to interfere with critical signaling pathways that are often dysregulated in cancer, contributing to its anticancer effects.
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. 23-HBA has been shown to modulate the MAPK pathway, with evidence suggesting it can activate the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK in colon cancer cells.[1] The activation of JNK and p38 is often associated with the induction of apoptosis.[10]
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play important roles in lipid metabolism, inflammation, and cell differentiation. PPARγ, in particular, has been identified as a potential tumor suppressor.[11] Studies have indicated that 23-HBA can upregulate the expression of PPARγ in lung adenocarcinoma cells, and this is associated with the inhibition of cell proliferation.[1][12] The activation of PPARγ is thought to be a key mechanism through which 23-HBA exerts its anticancer effects in certain cancer types.
In Vitro and In Vivo Efficacy
The anticancer properties of 23-Hydroxybetulinic acid and its derivatives have been evaluated in a variety of preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Cytotoxicity
23-HBA has demonstrated potent cytotoxic effects against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined in numerous studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 8.35 | [13] |
| A549 | Lung Carcinoma | 10.02 | [13] |
| BEL-7402 | Hepatoma | 11.15 | [13] |
| SF-763 | Cerebroma | 12.32 | [13] |
| B16 | Melanoma | 14.05 | [13] |
| H1299 | Lung Adenocarcinoma | ~60 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
In Vivo Antitumor Activity
Preclinical studies in animal models have provided further evidence for the anticancer potential of 23-HBA and its derivatives. In a study using a mouse model of H22 liver cancer, a derivative of 23-HBA (compound 6i) administered at 25 mg/kg showed a tumor inhibitory ratio of 55.9%, which was comparable to the positive control drug, cyclophosphamide.[14] In a B16 melanoma mouse model, the same compound at the same dose resulted in a tumor inhibitory ratio of 58.7%.[14] These findings highlight the potential of 23-HBA derivatives as effective antitumor agents in vivo.
Experimental Protocols
To facilitate further research into the anticancer properties of 23-Hydroxybetulinic acid, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
23-Hydroxybetulinic acid (stock solution in DMSO)
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 23-HBA in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the 23-HBA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of 23-HBA) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 23-HBA concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
23-Hydroxybetulinic acid
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of 23-HBA for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 23-HBA on the expression levels of proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
23-Hydroxybetulinic acid
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p-ERK, ERK, p-p38, p38, PPARγ, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 23-HBA, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Future Directions and Conclusion
23-Hydroxybetulinic acid has demonstrated significant promise as a multifaceted anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. Future research should focus on:
-
Elucidating Detailed Molecular Mechanisms: Further investigation is needed to identify the direct molecular targets of 23-HBA and to fully delineate the upstream and downstream effectors in the signaling pathways it modulates.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel 23-HBA derivatives may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies in various animal models are required to further validate the antitumor efficacy of 23-HBA and to assess its safety profile.
-
Combination Therapies: Investigating the synergistic effects of 23-HBA with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
References
-
Tan, B., Lan, X., Zhang, Y., Liu, P., Jin, Q., Wang, Z., Liang, Z., Song, W., Xuan, Y., Sun, Y., & Li, Y. (2024). Effect of 23-hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action. Experimental and Therapeutic Medicine, 27(6), 239. [Link]
-
Tadesse, S., Caldon, E. A., Tilley, W., & Lim, E. (2022). Slower CDK4 and faster CDK2 activation in the cell cycle. Cell Cycle, 21(13), 1339-1349. [Link]
-
Lukasik, A., Zielenkiewicz, P., & Dittmer, U. (2021). Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2. Journal of Molecular Biology, 433(11), 166897. [Link]
-
Kaszuba, K., Ziemlewska, M., Wójciak, M., & Ratajczak-Wrona, W. (2015). Betulinic acid decreases expression of bcl-2 and cyclin D1, inhibits proliferation, migration and induces apoptosis in cancer cells. Naunyn-Schmiedeberg's archives of pharmacology, 388(6), 635–644. [Link]
-
Fulda, S., Scaffidi, C., Susin, S. A., Krammer, P. H., Kroemer, G., Peter, M. E., & Debatin, K. M. (1998). Activation of mitochondria and release of mitochondrial apoptogenic factors by betulinic acid. The Journal of biological chemistry, 273(51), 33942–33948. [Link]
-
ResearchGate. (n.d.). PPAR-γ is the optimal target for the action of 23-hydroxybetulinic acid on lung adenocarcinoma cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of EM23 on ASK1 and p38/JNK/ERK MAPK activation. ResearchGate. [Link]
-
Rzeski, W., Wójcik, M., Zdzisińska, B., Kandefer-Szerszeń, M., & Grzybek, J. (2006). Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin. Molecules (Basel, Switzerland), 26(3), 695. [Link]
-
Sisinni, L., Pietrafesa, M., Lepore, S., Maddalena, F., Condelli, V., Fiume, G., & Landriscina, M. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of experimental & clinical cancer research : CR, 41(1), 181. [Link]
-
ResearchGate. (n.d.). A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Dong, C., Davis, R. J., & Flavell, R. A. (2002). Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination. Nature Reviews Immunology, 2(5), 365-375. [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]
-
Malhotra, R., Soni, R., & Nussinov, R. (2022). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Journal of Molecular Biology, 434(11), 167576. [Link]
-
Ai, H., Wang, F., Zhang, L., & He, L. (2016). Synthesis and antitumor activity of novel 3-oxo-23-hydroxybetulinic acid derivatives. Medicinal Chemistry Research, 25(8), 1647-1655. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bax and Bcl-2 proteins Immunoblot results are.... ResearchGate. [Link]
-
Mezei, O., Banz, W. J., Steger, R. W., Peluso, M. R., Winters, T. A., & Shay, N. F. (2003). Activation of PPAR gamma in colon tumor cell lines by oxidized metabolites of linoleic acid, endogenous ligands for PPAR gamma. Nutrition and cancer, 45(2), 205–213. [Link]
-
Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2018). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules (Basel, Switzerland), 23(10), 2449. [Link]
-
Ai, H., Wang, F., Zhang, L., & He, L. (2014). Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates. Molecules (Basel, Switzerland), 19(11), 17462–17476. [Link]
-
Li, Y., He, K., Huang, Y., Zheng, D., & Gao, C. (2018). Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA. Oncology letters, 15(5), 7363–7368. [Link]
-
Li, Z., Wang, M., & Yu, Q. (2022). Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition. International journal of molecular sciences, 23(19), 11849. [Link]
-
Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. Microbiology and molecular biology reviews : MMBR, 68(2), 320–344. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Spandidos Publications. (2024). Effect of 23-hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action. Spandidos Publications. [Link]
-
Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
-
Ferreira, R. J., & Pires, A. S. (2024). Betulinic Acid for Glioblastoma Treatment: Reality, Challenges and Perspectives. International journal of molecular sciences, 25(4), 2133. [Link]
-
Dove Medical Press. (2014, August 26). Role of PPARγ in HCC – Video abstract 48512 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Effects of ERK, p38, JNK, and NF-κB inhibitors on MAPK, NF-κB, and.... ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
MesGen. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit. [Link]
-
Chen, Y. J., Chen, Y. C., & Chen, R. J. (2016). 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells. International journal of molecular sciences, 17(10), 1690. [Link]
-
Casciola-Rosen, L., & Rosen, A. (2006). Inhibitors of MAPK Pathway ERK1/2 or p38 Prevent the IL-1β-induced Up-regulation of SRP72 Autoantigen in Jurkat Cells. The Journal of biological chemistry, 281(4), 2201–2208. [Link]
-
Croasdell, A., & Thatcher, T. H. (2021). PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. International journal of molecular sciences, 22(2), 843. [Link]
-
Warren, C. F. A., & Wong-Staal, F. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell death & disease, 9(11), 1073. [Link]
-
MDPI. (2023). Molecular Mechanisms Underlying Cancer Prevention and Intervention with Bioactive Food Components. MDPI. [Link]
-
Office of Scientific and Technical Information. (n.d.). lines ic50 values: Topics by Science.gov. Office of Scientific and Technical Information. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
-
Estévez-Sarmiento, F., Solís-Recio, P., & Estévez-Herrera, J. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(12), 3582. [Link]
-
Frontiers. (2020). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. Frontiers in Oncology, 10, 579. [Link]
Sources
- 1. Effect of 23‑hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 23‑hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slower CDK4 and faster CDK2 activation in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulinic acid decreases expression of bcl-2 and cyclin D1, inhibits proliferation, migration and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates [mdpi.com]
